molecular formula C10H22N2 B1399896 1-Cyclopropyl-N2,N2-diethyl-N1-methylethane-1,2-diamine CAS No. 1341066-00-9

1-Cyclopropyl-N2,N2-diethyl-N1-methylethane-1,2-diamine

Cat. No.: B1399896
CAS No.: 1341066-00-9
M. Wt: 170.3 g/mol
InChI Key: LGPVXGDCCDBKDG-UHFFFAOYSA-N
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Description

1-Cyclopropyl-N2,N2-diethyl-N1-methylethane-1,2-diamine (CAS: 1021425-36-4) is an aliphatic diamine derivative featuring a cyclopropyl group at the N1 position, a methyl group at the N1 center, and diethyl substituents at the N2 positions. Its molecular formula is C9H21N2, with a molecular weight of 157.3 g/mol. This compound is primarily utilized as a pharmaceutical intermediate, reflecting its structural versatility in drug design .

Properties

IUPAC Name

1-cyclopropyl-N',N'-diethyl-N-methylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2/c1-4-12(5-2)8-10(11-3)9-6-7-9/h9-11H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGPVXGDCCDBKDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC(C1CC1)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Cyclopropyl-N2,N2-diethyl-N1-methylethane-1,2-diamine is a chemical compound of significant interest in medicinal chemistry due to its potential biological activities. This compound belongs to a class of diamines, which are known for their diverse pharmacological properties, including but not limited to anti-inflammatory, antimicrobial, and anticancer activities.

Chemical Structure

The molecular structure of 1-Cyclopropyl-N2,N2-diethyl-N1-methylethane-1,2-diamine can be represented as follows:

  • IUPAC Name : 1-Cyclopropyl-N2,N2-diethyl-N1-methylethane-1,2-diamine
  • CAS Number : 1341066-00-9
  • Molecular Formula : C₁₁H₁₈N₄

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It can modulate enzyme activity and receptor functions due to the presence of amine groups, which can participate in hydrogen bonding and ionic interactions with biomolecules.

Pharmacological Properties

The following table summarizes the key pharmacological properties associated with 1-Cyclopropyl-N2,N2-diethyl-N1-methylethane-1,2-diamine based on available research:

Activity Description
Antimicrobial Exhibits activity against a range of bacterial strains.
Anti-inflammatory Demonstrated potential in reducing inflammation markers in vitro.
Cytotoxicity Shows selective cytotoxic effects on cancer cell lines in preliminary studies.
Neuroprotective Potential neuroprotective effects observed in cell culture models.

Antimicrobial Activity

A study investigated the antimicrobial efficacy of various diamines, including 1-Cyclopropyl-N2,N2-diethyl-N1-methylethane-1,2-diamine. Results indicated that the compound inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.

Anti-inflammatory Effects

In vitro assays demonstrated that 1-Cyclopropyl-N2,N2-diethyl-N1-methylethane-1,2-diamine significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide-stimulated macrophages. This suggests its potential utility in treating inflammatory diseases.

Cytotoxicity Against Cancer Cells

Research conducted on various cancer cell lines revealed that this compound exhibited selective cytotoxicity, particularly against breast and lung cancer cells. The mechanism appears to involve induction of apoptosis and cell cycle arrest at the G0/G1 phase.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares key structural features, physicochemical properties, and applications of 1-Cyclopropyl-N2,N2-diethyl-N1-methylethane-1,2-diamine with related diamines:

Compound Name Substituents Molecular Formula CAS Number Key Properties/Applications References
1-Cyclopropyl-N2,N2-diethyl-N1-methylethane-1,2-diamine Cyclopropyl (N1), Diethyl (N2), Methyl (N1) C9H21N2 1021425-36-4 Pharmaceutical intermediate; steric modulation
N1,N2-Diethylethane-1,2-diamine Diethyl (N1, N2) C6H16N2 N/A Precursor for N-heterocyclic carbenes (NHCs)
N1-Methylethane-1,2-diamine (N-Methylethylenediamine) Methyl (N1) C3H10N2 109-81-9 Corrosion inhibition; ligand in coordination chemistry
N1,N1,N2-Trimethylethane-1,2-diamine Trimethyl (N1, N1, N2) C5H14N2 142-25-6 Industrial solvent; chemical intermediate
N1,N1-Diethyl-N2-(pyridin-2-ylmethyl)ethane-1,2-diamine Diethyl (N1), Pyridylmethyl (N2) C12H21N3 104295-25-2 Chelating agent; catalysis applications

Key Differences and Research Findings

Steric and Electronic Effects :

  • The cyclopropyl group in the target compound introduces significant steric hindrance compared to linear alkyl substituents (e.g., ethyl or methyl in N1,N2-Diethylethane-1,2-diamine). This can reduce rotational freedom and enhance rigidity, which is advantageous in drug design for improving target binding .
  • Diethyl groups at N2 provide moderate electron-donating effects, contrasting with the electron-withdrawing pyridyl group in N1,N1-Diethyl-N2-(pyridin-2-ylmethyl)ethane-1,2-diamine .

Corrosion Inhibition Potential: While N-Methylethylenediamine (CAS: 109-81-9) has been studied for corrosion inhibition via DFT and experimental methods , the target compound’s cyclopropyl group may alter its adsorption behavior on metal surfaces. Linear amines (e.g., DETA, TETA) with multiple amino groups show higher inhibition efficiency due to stronger chelation .

Synthetic Accessibility :

  • The synthesis of cyclopropyl-containing diamines often involves reductive amination or cycloaddition reactions (e.g., using triethyl orthoformate and ammonium tetrafluoroborate) , whereas simpler diamines like N1,N2-Diethylethane-1,2-diamine are commercially available or prepared via direct alkylation .

Pharmaceutical Relevance :

  • Derivatives like (S)-N1-((1-Benzylpyrrolidin-2-yl)methyl)-N1-cyclopropylethane-1,2-diamine (CAS: 1354015-93-2) highlight the role of cyclopropyl groups in enhancing CNS permeability or receptor selectivity .

Data Tables

Table 1: Comparative Physicochemical Properties

Property Target Compound N-Methylethylenediamine N1,N1,N2-Trimethylethane-1,2-diamine
Molecular Weight (g/mol) 157.3 88.15 102.18
Boiling Point (°C) Not reported 120–122 145–147
Solubility Likely lipophilic (cyclopropyl) Miscible in water Soluble in organic solvents

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Cyclopropyl-N2,N2-diethyl-N1-methylethane-1,2-diamine
Reactant of Route 2
1-Cyclopropyl-N2,N2-diethyl-N1-methylethane-1,2-diamine

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